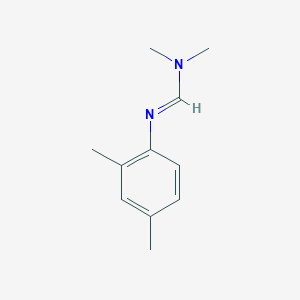
N'-(2,4-Dimethylphenyl)-N,N-dimethylmethanimidamide
Description
N’-(2,4-Dimethylphenyl)-N,N-dimethylmethanimidamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. It is a derivative of formamide and is characterized by the presence of a dimethylphenyl group attached to the nitrogen atom of the formamide moiety.
Properties
CAS No. |
50884-21-4 |
|---|---|
Molecular Formula |
C11H16N2 |
Molecular Weight |
176.26 g/mol |
IUPAC Name |
N'-(2,4-dimethylphenyl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C11H16N2/c1-9-5-6-11(10(2)7-9)12-8-13(3)4/h5-8H,1-4H3 |
InChI Key |
PGSHALXDAWNMOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=CN(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-Dimethylphenyl)-N,N-dimethylmethanimidamide typically involves the reaction of 2,4-dimethylaniline with dimethylformamide dimethyl acetal under acidic conditions. The reaction proceeds through the formation of an intermediate iminium ion, which subsequently undergoes nucleophilic attack by the aniline derivative to form the desired product .
Industrial Production Methods
Industrial production of N’-(2,4-Dimethylphenyl)-N,N-dimethylmethanimidamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and improving efficiency .
Chemical Reactions Analysis
Types of Reactions
N’-(2,4-Dimethylphenyl)-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, thiols, and amines are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
N’-(2,4-Dimethylphenyl)-N,N-dimethylmethanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the manufacture of polymers, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of N’-(2,4-Dimethylphenyl)-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets and pathways. It is known to interact with alpha-adrenergic receptors and inhibit monoamine oxidases, leading to various physiological effects. These interactions result in the modulation of neurotransmitter levels and can affect processes such as locomotion, feeding, and reproduction .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dimethylphenyl)formamide
- 2,4-Dimethylaniline
- N,N’-Bis-dimethylphenylformamidine
Uniqueness
N’-(2,4-Dimethylphenyl)-N,N-dimethylmethanimidamide is unique due to its specific structural features and the presence of both dimethylphenyl and dimethylamino groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


